molecular formula C6H4Cl2IN B14856513 4-Chloro-2-(chloromethyl)-6-iodopyridine

4-Chloro-2-(chloromethyl)-6-iodopyridine

Cat. No.: B14856513
M. Wt: 287.91 g/mol
InChI Key: NYOBXQROYCMOCW-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 4-chloro-6-iodopyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-iodopyridine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and coupling reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(chloromethyl)-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to similar compounds, allowing for a broader range of chemical transformations. Additionally, the iodine atom can participate in specific reactions, such as iodination or oxidative addition, which are not possible with compounds lacking iodine.

Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-iodopyridine

InChI

InChI=1S/C6H4Cl2IN/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2

InChI Key

NYOBXQROYCMOCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)I)Cl

Origin of Product

United States

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